1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine
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Overview
Description
Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is structurally similar to fluvoxamine but lacks a fluorine atom, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Fluvoxamine typically involves the modification of the fluvoxamine structure to remove the fluorine atom. This can be achieved through various chemical reactions, including dehalogenation processes. Specific details on the synthetic routes and reaction conditions for Desfluoro Fluvoxamine are not widely documented in the literature .
Industrial Production Methods: Industrial production methods for Desfluoro Fluvoxamine would likely follow similar protocols to those used for fluvoxamine, with adjustments to account for the absence of the fluorine atom. This may involve large-scale dehalogenation reactions under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s pharmacological properties.
Reduction: The addition of hydrogen or removal of oxygen, which may affect the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fluorine removal on the pharmacological properties of SSRIs.
Biology: Investigated for its interactions with serotonin receptors and other biological targets.
Industry: Potential use in the development of new pharmaceuticals with modified properties.
Mechanism of Action
Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .
Comparison with Similar Compounds
Fluvoxamine: The parent compound, a well-known SSRI used in the treatment of OCD and depression.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with distinct pharmacokinetic properties and clinical applications.
Uniqueness: Desfluoro Fluvoxamine is unique due to the absence of the fluorine atom, which may influence its pharmacological profile and interactions with biological targets. This structural difference can lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .
Properties
Molecular Formula |
C15H22F2N2O2 |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3 |
InChI Key |
IREIMYRIFHIJAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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